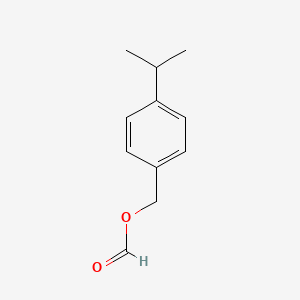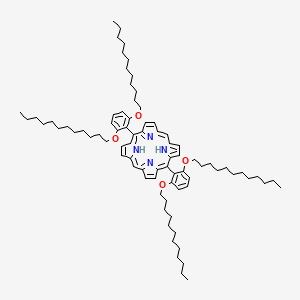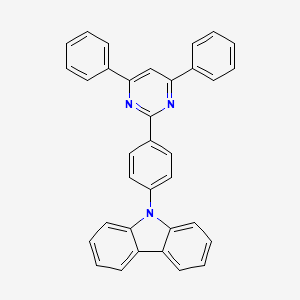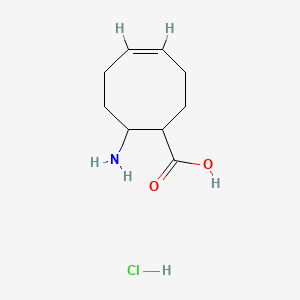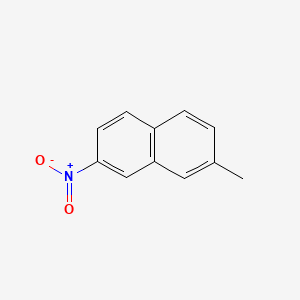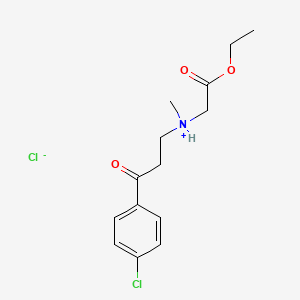![molecular formula C49H64O2 B13780823 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] is a synthetic derivative of cholesterol. This compound is characterized by the attachment of a pyrene moiety to the cholesterol backbone via a hexanoate linker. The pyrene group is a polycyclic aromatic hydrocarbon known for its fluorescent properties, making this compound useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] typically involves the esterification of 3Beta-hydroxy-5-cholestene with 6-(1-pyrene)hexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The pyrene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3-keto-5-cholestene derivatives.
Reduction: Formation of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanol].
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] has several applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid environments and membrane dynamics.
Biology: Employed in the investigation of cholesterol metabolism and transport within cells.
Medicine: Potential use in diagnostic imaging due to its fluorescent properties.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] primarily involves its interaction with lipid membranes. The pyrene moiety intercalates into the lipid bilayer, allowing the compound to act as a fluorescent marker. This enables the visualization and study of membrane dynamics, cholesterol distribution, and other related processes.
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl-6-pyrenylhexanoate
- Cholesteryl (pyren-1-yl)hexanoate
- Cholest-5-en-3-ol (3beta)-, 3-pyrenehexanoate
Uniqueness
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] is unique due to its specific structure, which combines the properties of cholesterol with the fluorescent characteristics of pyrene. This dual functionality makes it particularly valuable for studying lipid environments and membrane-associated processes.
Properties
Molecular Formula |
C49H64O2 |
|---|---|
Molecular Weight |
685.0 g/mol |
IUPAC Name |
[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate |
InChI |
InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39-,41+,42-,43+,44+,48+,49-/m1/s1 |
InChI Key |
YRAVQIYIXJZCDI-FPSZFVJWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


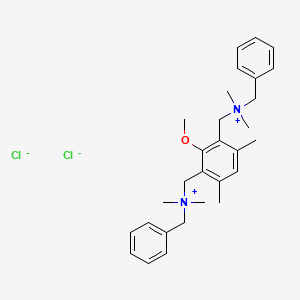
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
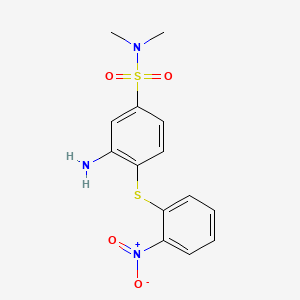
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
